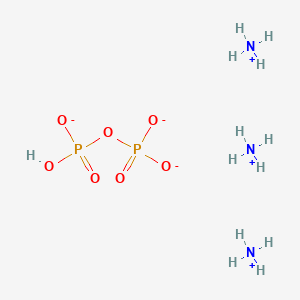

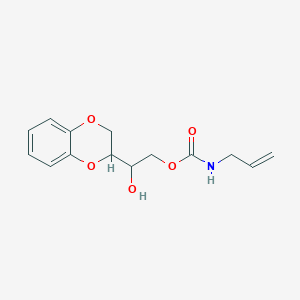

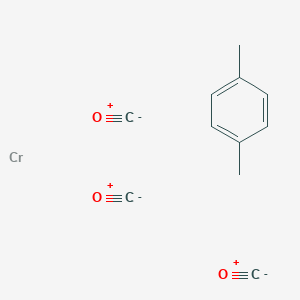

![molecular formula C32H16N8Ni B079017 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) CAS No. 14055-02-8](/img/structure/B79017.png)

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macrocyclic complexes with nickel(II) ions are of significant interest due to their fascinating chemical and physical properties. These compounds often exhibit unique coordination geometries and can participate in various chemical reactions, making them valuable for materials science, catalysis, and as models for biological systems.

Synthesis Analysis

The synthesis of such macrocyclic complexes typically involves the cyclization reactions of tetraamines with various dibromide or dinitrate precursors in the presence of nickel(II) ions. For instance, macrocyclic ligands like adamanzane have been synthesized and complexed with nickel(II), demonstrating the versatile chemistry involved in forming these intricate molecules (Broge et al., 2001).

Molecular Structure Analysis

The molecular structure of nickel(II) macrocyclic complexes is characterized by various coordination geometries, including square pyramidal and trigonal bipyramidal arrangements. These geometries are determined by the specific ligands involved and the metal ion's preferences. For example, the coordination geometry around nickel(II) can be distorted octahedral when complexed with certain macrocyclic ligands, highlighting the structural diversity of these compounds (Coulter et al., 2001).

Chemical Reactions and Properties

Nickel(II) macrocyclic complexes participate in various chemical reactions, including anation reactions and ligand dissociation processes. These reactions are influenced by the complex's structure and the surrounding conditions, such as temperature and solvent. The rates of these reactions can vary significantly, reflecting the complex interplay between the macrocyclic structure and its chemical environment (Broge et al., 2001).

科学的研究の応用

Complexation and Structural Investigations

Research on macrocyclic ligands, such as dioxotetraza and bis(dioxotetraaza) macrocycles, has shown significant interest in understanding their complexation behaviors, especially with copper(II) complexes. These studies reveal how structural variations in ligands can influence complexation sequences and mechanisms, leading to different types of complexes with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies. The formation of neutral complexes in aqueous solutions at physiological pH suggests their relevance in bioinorganic chemistry and potential therapeutic applications (Déchamps-Olivier et al., 2009).

Steric Effects in Macrobicyclic Complexes

The study of N-methylated macrobicyclic hexaamines with nickel(II) and copper(II) has highlighted the impact of steric effects on the coordination behavior of these complexes. Such research is crucial for designing metal complexes with specific coordination geometries and properties, which could be useful in various fields including catalysis, magnetic materials, and the development of new therapeutic agents (Bernhardt et al., 1994).

Synthesis and Characterization of Nickel(II) Complexes

The synthesis and characterization of pentadentate macrobicyclic ligand complexes with nickel(II) have been explored, showcasing the diverse structural possibilities and the impact of ligand design on metal coordination environments. These studies contribute to the broader understanding of coordination chemistry and its applications in areas such as catalysis, environmental remediation, and the synthesis of novel materials (Coulter et al., 2001).

Innovative Ligand Designs and Metal Complexation

The development of innovative ligand designs, such as concave dyestuffs and rigid seven-membered heterocycles, has implications for creating novel metal complexes with unique properties. These advancements open new pathways for research in materials science, photonics, and drug design, where the specific interactions between metals and ligands can lead to materials with novel optical, electronic, or biological properties (Berscheid & Vögtle, 1992; Svetlik et al., 1989).

将来の方向性

特性

CAS番号 |

14055-02-8 |

|---|---|

製品名 |

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

分子式 |

C32H16N8Ni |

分子量 |

571.2 g/mol |

IUPAC名 |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChIキー |

LVIYYTJTOKJJOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

正規SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

その他のCAS番号 |

26893-94-7 14055-02-8 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

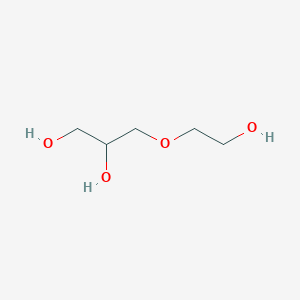

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)